molecular formula C13H16Cl2N2O3S B7813029 2-Chloro-4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride

2-Chloro-4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride

Cat. No.: B7813029
M. Wt: 351.2 g/mol
InChI Key: BWOBFUJVAYOXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-methylpiperidine-1-carboxamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, resulting in the formation of the corresponding sulfonic acid and amine.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Bases: Triethylamine, sodium hydroxide, and potassium carbonate are frequently used to facilitate reactions.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and various coupled organic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is utilized in the development of biochemical probes and as a building block for bioactive molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic applications.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various functional groups. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxypyridine: This compound shares a similar chloro-substituted aromatic ring but differs in its functional groups and reactivity.

    2-Chloro-3-amino-4-methylpyridine: Another chloro-substituted aromatic compound with distinct functional groups and applications.

Uniqueness

2-Chloro-4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a piperidine moiety, which imparts specific reactivity and makes it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

2-chloro-4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c1-9-4-2-3-7-17(9)13(18)16-10-5-6-12(11(14)8-10)21(15,19)20/h5-6,8-9H,2-4,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOBFUJVAYOXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.